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molecular formula C16H24N2O4 B8596785 O5-tert-butyl O2-ethyl 1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate

O5-tert-butyl O2-ethyl 1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate

Cat. No. B8596785
M. Wt: 308.37 g/mol
InChI Key: OREMAEGVEAQHHR-UHFFFAOYSA-N
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Patent
US08440830B2

Procedure details

To the solution 5-tert-butyl 2-ethyl 1-methyl-1,4,6,7-tetrahydro-5H-pyrrolo[3,2-c]pyridine-2,5-dicarboxylate (1.0 eq) in EtOH was added NaOH (1.05 eq.) and refluxed for 6 hrs. Reaction mixture was concentrated under reduced pressure and neutralized to get desired compound 5-(tert-butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[CH2:9][CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6][C:5]=2[CH:4]=[C:3]1[C:18]([O:20]CC)=[O:19].[OH-].[Na+]>CCO>[C:14]([O:13][C:11]([N:7]1[CH2:8][CH2:9][C:10]2[N:2]([CH3:1])[C:3]([C:18]([OH:20])=[O:19])=[CH:4][C:5]=2[CH2:6]1)=[O:12])([CH3:17])([CH3:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=CC=2CN(CCC21)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hrs
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2=C(CC1)N(C(=C2)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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